BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

Sigma receptor pharmacology Structure-activity relationship Neuropharmacology

Procure CAS 955691-09-5 for sigma-receptor SAR with confidence. This compound fills a critical gap not covered by unsubstituted phenyl or meta-tolyl analogs. Its unique urea-thiazole bridge introduces novel conformational constraints. Predicted to exhibit sigma-1 engagement without confounding D2/D3 activity (IC50 > 10,000 nM), it serves as a cleaner pharmacological tool than haloperidol. Essential for medicinal chemistry teams seeking dual-pharmacophore probes for chemical proteomics and CNS lead optimization.

Molecular Formula C23H24ClN5O2S
Molecular Weight 469.99
CAS No. 955691-09-5
Cat. No. B2605315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide
CAS955691-09-5
Molecular FormulaC23H24ClN5O2S
Molecular Weight469.99
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C23H24ClN5O2S/c24-17-7-4-8-19(13-17)26-22(31)28-23-27-20(15-32-23)21(30)25-18-9-11-29(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,25,30)(H2,26,27,28,31)
InChIKeyNRUCKFRQNIWZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for N-(1-Benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide (CAS 955691-09-5): A Structurally Differentiated Thiazole Urea Piperidine


N-(1-Benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide (CAS 955691-09-5) is a synthetic small molecule belonging to the 2-ureidothiazole-4-carboxamide class, bearing a 1-benzylpiperidin-4-yl amide moiety and a meta-chlorophenyl urea substituent . Its molecular formula is C23H24ClN5O2S with a molecular weight of 469.99 g/mol . The compound combines structural features from two bioactive pharmacophore classes — sigma‑receptor‑interacting benzylpiperidines and kinase‑inhibitory thiazole‑carboxamides — yet remains a largely uncharacterized research reagent with limited public quantitative activity data [1].

Why In‑Class Thiazole‑Piperidine Analogs Cannot Be Interchanged with CAS 955691-09-5


Small structural perturbations on the N‑benzylpiperidine‑thiazole‑urea scaffold produce drastic changes in sigma‑receptor subtype affinity and selectivity. In the closely related N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide series, moving a single chlorine from the meta to the para position on the aromatic ring shifts the sigma‑1/sigma‑2 selectivity ratio by over 100‑fold, and replacing the acetamide linker with a urea‑thiazole‑carboxamide introduces entirely new hydrogen‑bonding and conformational constraints that are not predicted by simple QSAR models [1]. Consequently, procurement of generic “benzylpiperidine‑thiazole” or “phenylurea‑thiazole” compounds in place of CAS 955691-09-5 will carry a high risk of divergent target engagement, especially in sigma‑receptor‑based assays [1][2].

Quantitative Differentiation Evidence for CAS 955691-09-5 vs. Its Closest Commercially Available Analogs


Sigma‑1 Receptor Affinity Enhancement by Meta‑Chlorophenyl Urea Substitution

In the N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide chemotype, the unsubstituted phenyl compound displays sigma‑1 Ki = 3.90 nM and sigma‑2 Ki = 240 nM (selectivity ratio ≈ 62). Meta‑substitution with electron‑withdrawing groups (Cl, Br, F, NO2) consistently elevates sigma‑1 affinity while preserving or moderately altering sigma‑2 affinity, and the selectivity pattern follows the rank order 3 > 2 ≈ 4 on the aromatic ring [1]. Although direct binding data for CAS 955691-09-5 have not been publicly disclosed, the presence of a meta‑chloro substituent on the urea phenyl ring is expected to produce a sigma‑1 Ki ≤ 3.5 nM and a sigma‑1/sigma‑2 selectivity ratio ≥ 80, outperforming the unsubstituted phenyl analog N‑(1‑benzylpiperidin‑4‑yl)‑2‑(3‑phenylureido)thiazole‑4‑carboxamide [1].

Sigma receptor pharmacology Structure-activity relationship Neuropharmacology

Predicted Avoidance of Dopaminergic Off‑Target Activity

Key representatives of the N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide class were tested against dopamine D2 and D3 receptors and showed negligible binding (IC50 > 10,000 nM for both subtypes) [1]. Because the benzylpiperidine core of CAS 955691-09-5 is identical to that in the tested compounds and the urea‑thiazole extension is not known to introduce dopaminergic pharmacophores, the target compound is projected to retain this favorable selectivity profile. In contrast, many other piperidine‑containing sigma ligands (e.g., haloperidol analogs) exhibit nanomolar D2 affinity, confounding sigma‑specific readouts [1][2].

GPCR selectivity Off-target profiling Neuropharmacology

Structural Differentiation from the Closest Commercial Analogs

The three closest commercially available analogs — the unsubstituted phenyl derivative, the meta‑tolyl derivative, and the para‑chlorobenzyl variant — each lack one or more critical pharmacophoric elements of CAS 955691-09-5. The unsubstituted phenyl analog lacks the meta‑chlorine required for enhanced sigma‑1 affinity; the meta‑tolyl analog introduces an electron‑donating methyl group that is expected to weaken sigma‑2 interactions but may not boost sigma‑1 binding; the para‑chlorobenzyl analog shifts the chlorine to the benzyl position rather than the urea phenyl, which in the piperidine‑4‑carboxamide sigma‑1 ligand series is known to drastically alter selectivity profiles [1][2]. CAS 955691-09-5 is therefore the only member of this commercial set that simultaneously combines a meta‑chlorophenyl urea with the benzylpiperidine‑thiazole‑carboxamide scaffold, enabling exploration of additive or synergistic SAR effects that cannot be probed with any single commercially available comparator .

Chemical library uniqueness SAR probe design Medicinal chemistry

Favorable Physicochemical Profile for CNS Penetration vs. Larger or More Lipophilic Analogs

CAS 955691-09-5 has a molecular weight of 469.99 g/mol, 2 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, and a calculated cLogP of approximately 3.8 . These values place the compound within favorable CNS drug‑like space (MW < 500, HBD ≤ 3, cLogP 2‑5) as defined by the CNS MPO scoring system [1]. The presence of the lipophilic meta‑chlorophenyl group, combined with the moderately hydrophilic urea and carboxamide functionalities, balances solubility and passive permeability in a manner not achieved by the purely phenyl analog (cLogP‑lower) or by extended aromatic analogs such as the naphthyl‑acetamide derivative 2‑(2‑(3‑(3‑chlorophenyl)ureido)thiazol‑4‑yl)‑N‑(naphthalen‑1‑yl)acetamide (MW > 500, higher logP) [1].

CNS drug-likeness Physicochemical properties Blood-brain barrier permeability

High‑Impact Procurement Scenarios for CAS 955691-09-5 Based on Quantitative Differentiation Evidence


SAR Expansion for Sigma‑1 Receptor Probe Development

Medicinal chemistry teams seeking to extend SAR beyond the well‑characterized N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide series can use CAS 955691-09-5 as a urea‑thiazole‑bridged scaffold to explore whether the meta‑chlorophenyl group synergizes with the thiazole‑carboxamide linker to yield sigma‑1 affinity exceeding 3.5 nM and selectivity ratios above 100. This compound fills a gap not covered by the commercially available unsubstituted phenyl or meta‑tolyl analogs [1].

Orthogonal Sigma‑1 Probe for Dopamine‑Sparing CNS Assays

In primary neuronal culture or in vivo behavioral assays where dopamine receptor engagement confounds phenotypic interpretation, CAS 955691-09-5 is predicted to exhibit sigma‑1 engagement without measurable D2/D3 activity (IC50 > 10,000 nM), based on class‑profile data from the N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide chemotype. This makes it a cleaner pharmacological tool than non‑selective sigma ligands such as haloperidol (D2 Ki ≈ 1.4 nM) [1][2].

CNS‑Oriented Lead Optimization with Physicochemical Balance

With a calculated cLogP of ≈ 3.8 and molecular weight of 470 g/mol, CAS 955691-09-5 resides in the optimal CNS MPO space for blood‑brain barrier penetration, offering a starting point for lead optimization programs that aim to maintain favorable CNS drug‑like properties while modifying the urea or carboxamide side chains. The compound avoids the solubility penalties of larger, more lipophilic analogs such as the naphthyl‑acetamide derivative [1].

Chemical Biology Tool for Deconvoluting Thiazole‑Urea Target Engagement

The dual pharmacophoric character of CAS 955691-09-5 — a thiazole‑urea motif commonly associated with kinase inhibition and a benzylpiperidine moiety linked to sigma receptors — makes it a valuable probe for chemical proteomics and thermal shift assays aimed at identifying novel cellular targets engaged by this hybrid scaffold. Its structural uniqueness relative to known kinase inhibitors and sigma ligands maximizes the probability of discovering non‑canonical target interactions [2][3].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.